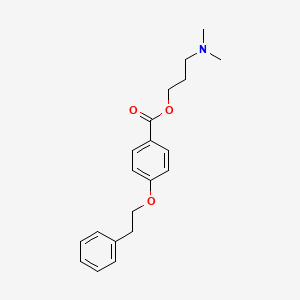
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that combines elements of benzoic acid, phenethoxy, and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. One common method is the reaction of 4-phenethoxybenzoic acid with 3-(dimethylamino)propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenethoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares structural similarities but differs in the ester group.
Benzoic acid, 4-(dimethylamino)-, ethyl ester: Another similar compound with an ethyl ester group.
Benzoic acid, 4-(dimethylamino)-, octyl ester: Contains an octyl ester group, making it more hydrophobic.
Uniqueness
Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is unique due to its combination of phenethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
78330-03-7 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C20H25NO3/c1-21(2)14-6-15-24-20(22)18-9-11-19(12-10-18)23-16-13-17-7-4-3-5-8-17/h3-5,7-12H,6,13-16H2,1-2H3 |
Clé InChI |
QJJHOYPVLFABDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


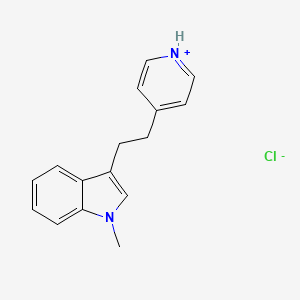
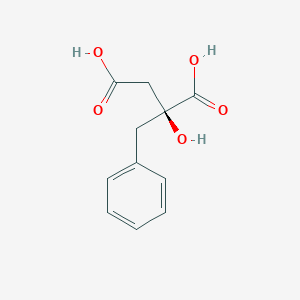
![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)

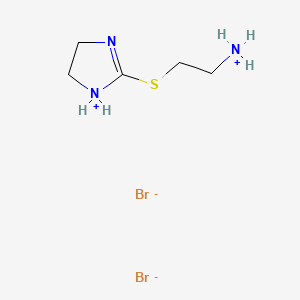


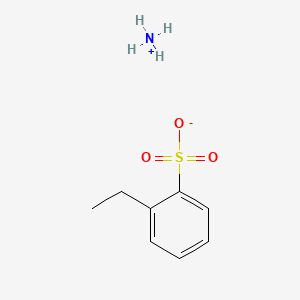
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)


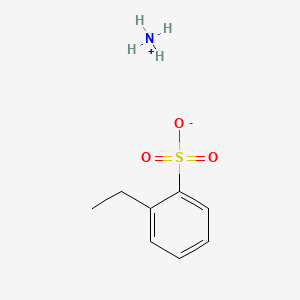
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
